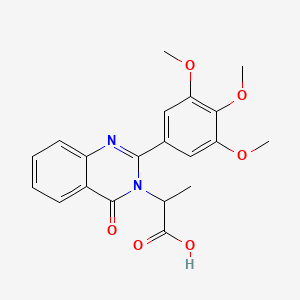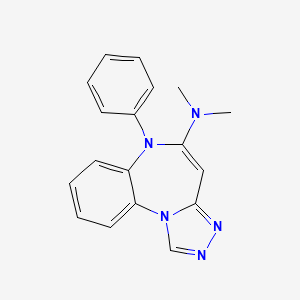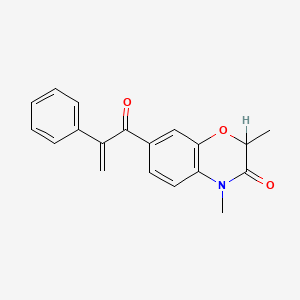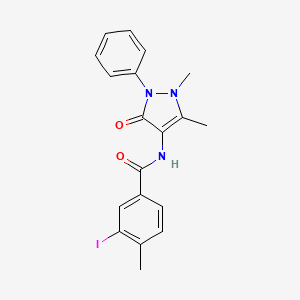
p-Toluamide, N-antipyrinyl-3-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Toluamide, N-antipyrinyl-3-iodo-: is a chemical compound with the molecular formula C19H18IN3O2 and a molecular weight of 447.30 g/mol This compound is known for its unique structure, which includes an iodine atom, a toluamide group, and an antipyrinyl moiety
Vorbereitungsmethoden
The synthesis of p-Toluamide, N-antipyrinyl-3-iodo- typically involves the coupling of 4-antipyrinyl diazonium chloride with cyanoacetanilide in ethanol buffered with sodium acetate . The reaction is followed by treatment with a mixture of acetic acid and hydrochloric acid to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
p-Toluamide, N-antipyrinyl-3-iodo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium methoxide, acetic acid, and hydrochloric acid . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor for the synthesis of biologically active heterocyclic compounds.
Medicine: Research has focused on its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of p-Toluamide, N-antipyrinyl-3-iodo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .
Vergleich Mit ähnlichen Verbindungen
p-Toluamide, N-antipyrinyl-3-iodo- can be compared with other similar compounds, such as:
p-Toluamide: A simpler compound with a similar toluamide group but lacking the antipyrinyl and iodine moieties.
N-antipyrinyl derivatives: Compounds that contain the antipyrinyl group but differ in other substituents.
Iodo-substituted compounds: Compounds with iodine atoms that exhibit similar reactivity and properties.
The uniqueness of p-Toluamide, N-antipyrinyl-3-iodo- lies in its combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
81217-08-5 |
|---|---|
Molekularformel |
C19H18IN3O2 |
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-iodo-4-methylbenzamide |
InChI |
InChI=1S/C19H18IN3O2/c1-12-9-10-14(11-16(12)20)18(24)21-17-13(2)22(3)23(19(17)25)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,21,24) |
InChI-Schlüssel |
LOEYJQYMBWTTQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


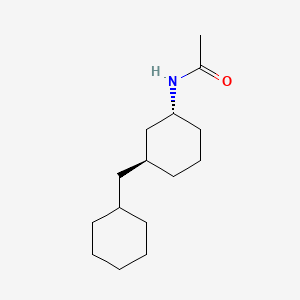

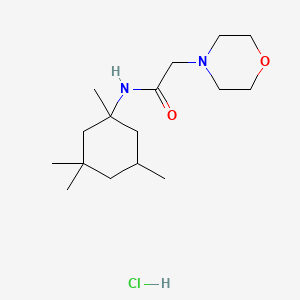
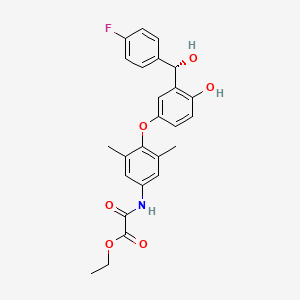
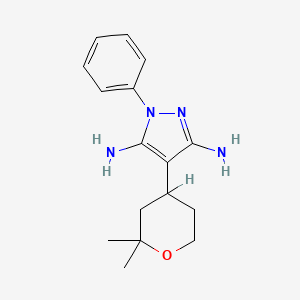
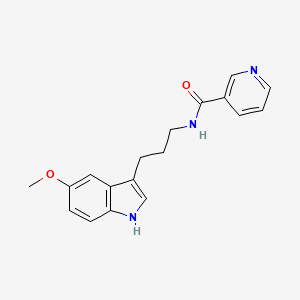
![4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride](/img/structure/B12741102.png)
![1-benzo[b][1]benzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid](/img/structure/B12741104.png)
